L-arabinaric acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H8O7 |
|---|---|
Molecular Weight |
180.11 g/mol |
IUPAC Name |
(2R,4R)-2,3,4-trihydroxypentanedioic acid |
InChI |
InChI=1S/C5H8O7/c6-1(2(7)4(9)10)3(8)5(11)12/h1-3,6-8H,(H,9,10)(H,11,12)/t2-,3-/m1/s1 |
InChI Key |
NPTTZSYLTYJCPR-PWNYCUMCSA-N |
SMILES |
C(C(C(=O)O)O)(C(C(=O)O)O)O |
Isomeric SMILES |
[C@@H](C([C@H](C(=O)O)O)O)(C(=O)O)O |
Canonical SMILES |
C(C(C(=O)O)O)(C(C(=O)O)O)O |
Origin of Product |
United States |
Biosynthetic Pathways and Microbial Engineering of L Arabinaric Acid
Biological Precursors and Enzymatic Conversions for L-Arabinaric Acid Production
The microbial synthesis of this compound is not a naturally occurring process; therefore, it requires the construction of a novel biosynthetic pathway in a suitable host organism. The logical precursor for this compound is the C5 aldopentose sugar, L-arabinose, which is a significant component of hemicellulose in plant biomass. researchgate.net The conversion of L-arabinose to this compound is an oxidative process requiring two key enzymatic steps to convert both the C1 aldehyde and the C5 primary alcohol groups into carboxylic acids. nih.gov
Oxidative Aldopentose Pathway Enzymes in Microbial Systems
The production of this compound from L-arabinose can be achieved through a heterologous two-step enzymatic pathway engineered into a microbial host. This pathway utilizes enzymes from the broader family of oxidative aldopentose pathways. nih.govresearchgate.net
The first step involves the oxidation of L-arabinose at the C1 position. This reaction is catalyzed by an L-arabinose 1-dehydrogenase (AraDH, EC 1.1.1.46), which converts L-arabinose into L-arabino-γ-lactone. nih.gov This lactone is unstable in aqueous environments and spontaneously or enzymatically hydrolyzes to form L-arabinoic acid. Several dehydrogenases have shown activity on L-arabinose, including enzymes from Azospirillum brasiliense and Rhizobium leguminosarum. researchgate.netnih.gov The enzyme from A. brasiliense is NADP+-dependent and efficiently catalyzes the conversion of L-arabinose. nih.gov
The second crucial oxidation occurs at the C5 position of the intermediate, L-arabinoic acid, to yield the final product, this compound. While no enzyme is explicitly known to perform this specific conversion, uronate dehydrogenases (Udh, EC 1.1.1.203) are excellent candidates. These enzymes catalyze the NAD+-dependent oxidation of uronic acids to their corresponding aldaric acids. researchgate.netnih.govnih.gov For instance, Udh converts D-glucuronic acid to D-glucaric acid and D-galacturonic acid to D-galactaric (mucic) acid. researchgate.netnih.gov Given their known substrate promiscuity, it is proposed that a Udh from a source like Agrobacterium tumefaciens or Pseudomonas syringae could be engineered or utilized to catalyze the oxidation of the L-arabinoic acid intermediate to this compound. nih.govnih.gov
| Enzyme | EC Number | Source Organism (Example) | Reaction |
| L-arabinose 1-dehydrogenase | 1.1.1.46 | Azospirillum brasiliense | L-arabinose + NAD(P)+ → L-arabono-γ-lactone + NAD(P)H |
| Uronate dehydrogenase | 1.1.1.203 | Agrobacterium tumefaciens | L-arabinoic acid + NAD+ → this compound + NADH |
Stereospecificity of Enzymatic Reactions in L-Sugar Acid Biosynthesis
Enzymatic reactions are characterized by high specificity, including stereospecificity, which is the ability to distinguish between stereoisomers of a substrate. This property is fundamental to the biosynthesis of this compound, ensuring the production of the correct enantiomer from the L-arabinose precursor. mit.edu
The enzymes in the proposed pathway must be specific for L-configured sugars. L-arabinose 1-dehydrogenase (AraDH) from A. brasiliense, for example, shows a high preference for L-arabinose, ensuring that the initial oxidation step produces L-arabinoic acid. nih.gov Similarly, the dehydrogenase responsible for the second oxidation step must act specifically on the L-arabinoic acid intermediate to form this compound, not its D-isomer. The active site of these enzymes is structured to bind substrates with a specific three-dimensional geometry, allowing catalysis to occur on the desired isomer while excluding others. wikipedia.org This inherent stereospecificity of enzymes prevents the formation of racemic mixtures, simplifying downstream processing and ensuring the biological and chemical identity of the final product. rsc.org
Metabolic Engineering Strategies for Enhanced this compound Biosynthesis
To achieve efficient microbial production of this compound, the host organism's metabolism must be systematically redesigned. Metabolic engineering provides a powerful toolkit for this purpose, involving the development of an optimized production strain, overexpression of key enzymes, and elimination of pathways that compete for precursors or degrade the product. researchgate.netnih.gov
Genetic Manipulation for Overexpression of Key Biosynthetic Enzymes
A primary strategy to increase the flow of carbon toward a target compound is to overexpress the genes encoding the enzymes of the biosynthetic pathway. researchgate.net For this compound production, this involves inserting the genes for L-arabinose 1-dehydrogenase (AraDH) and a suitable uronate dehydrogenase (Udh) into the E. coli genome or placing them on high-copy plasmids under the control of strong, inducible promoters. mit.edu This ensures high levels of the necessary enzymes are present in the cell to efficiently convert L-arabinose to this compound. For example, studies on L-arabinoic acid production demonstrated that expressing an AraDH from A. brasilense in E. coli led to a high titer of the product. nih.gov A similar approach, combining the overexpression of both araDH and udh, would be essential for accumulating this compound.
Rational Design for Deletion of Competing Metabolic Pathways
To maximize the carbon flux towards this compound, it is crucial to eliminate competing metabolic pathways that consume the L-arabinose precursor. scite.ai In E. coli, L-arabinose is naturally catabolized through a pathway initiated by the enzyme L-arabinose isomerase, which is encoded by the araA gene. biorxiv.org Deleting the araA gene, and often the entire araBAD operon, is a critical step. nih.gov This knockout prevents the native degradation of L-arabinose, redirecting it entirely into the engineered oxidative pathway. nih.gov This strategy has been successfully applied in the production of other L-arabinose-derived chemicals, resulting in significantly improved yields. nih.gov Further rational design could involve deleting pathways that consume the cofactor NAD+, which is required by uronate dehydrogenase, to improve its availability for the final production step. rsc.org
| Genetic Modification | Gene(s) Targeted | Rationale | Expected Outcome |
| Pathway Overexpression | araDH (e.g., from A. brasiliense), udh (e.g., from A. tumefaciens) | Increase the concentration of key biosynthetic enzymes to drive the conversion of L-arabinose to this compound. | Increased production rate and titer of this compound. |
| Blockage of Precursor Catabolism | araA (or araBAD operon) | Prevent the native metabolism of the L-arabinose precursor. | Increased availability of L-arabinose for the production pathway, leading to a higher product yield. |
Cofactor Balancing in Engineered Biosynthetic Routes
The efficient synthesis of this compound in engineered microbes is highly dependent on maintaining a balanced supply of redox cofactors, primarily NAD(P)H and NAD(P)+. researchgate.netnih.gov The enzymatic oxidation steps that convert L-arabinose to this compound require specific dehydrogenases that utilize these cofactors. An imbalance can lead to reduced product yields and the accumulation of unwanted byproducts. researchgate.net
Metabolic engineering strategies are crucial for optimizing cofactor availability. researchgate.net These strategies can involve:
Cofactor Swapping: Engineering enzymes to use a different cofactor than their native one. For instance, modifying an NADH-dependent dehydrogenase to use NADPH can shift the metabolic flux towards pathways that are limited by NADPH availability. nih.gov
Overexpression of Cofactor-Regenerating Enzymes: Increasing the expression of enzymes that regenerate the required form of the cofactor. For example, overexpressing enzymes in the pentose (B10789219) phosphate (B84403) pathway can increase the supply of NADPH. nih.gov
Pathway Engineering: Deleting competing pathways that consume the same cofactors can redirect metabolic resources towards this compound production. researchgate.netresearchgate.net
A key challenge in cofactor balancing is that the optimal cofactor ratio can change depending on the growth phase of the microbe and the specific metabolic state. nih.gov Dynamic regulatory circuits are being developed to allow for real-time adjustments to cofactor levels in response to cellular needs. researchgate.net
Engineering of Sugar Acid Transporters, including TRAP SBPs, for Efficient Export/Import
The efficient transport of this compound across the microbial cell membrane is a critical factor for high-yield production. researchgate.net Accumulation of the product inside the cell can lead to feedback inhibition of the biosynthetic enzymes and can be toxic to the microbe. Engineered transporter systems are therefore essential for exporting the product out of the cell. researchgate.netfems-microbiology.org
Tripartite ATP-independent periplasmic (TRAP) transporters are a class of transporters that have shown promise for sugar acid transport. researchgate.net The substrate-binding proteins (SBPs) of these transporters are responsible for recognizing and binding to the target molecule in the periplasm before it is translocated across the inner membrane. researchgate.net
Researchers have identified TRAP SBPs that can bind to a variety of sugar acids, including D-glucaric acid, galactaric acid, and D-xylaric acid. researchgate.net While specific TRAP transporters for this compound are still being investigated, the broad substrate specificity of some of these transporters suggests they could be engineered for improved this compound transport. researchgate.netresearchgate.net
Engineering efforts for sugar acid transporters focus on:
Improving Substrate Specificity: Modifying the amino acid sequence of the SBP to increase its affinity and specificity for this compound.
Enhancing Transport Efficiency: Optimizing the expression levels of the transporter components to match the rate of this compound synthesis.
Broadening Substrate Range: In some cases, it may be desirable to engineer transporters that can handle a range of different sugar acids, which could be useful for biorefineries that process mixed feedstocks. nih.gov
Whole-Cell Biotransformation Processes for this compound Synthesis
Whole-cell biotransformation is an attractive approach for producing this compound. researchgate.net This method utilizes intact microbial cells, either growing or resting, as biocatalysts. researchgate.netnih.gov This approach offers several advantages over using isolated enzymes, including:
Cofactor Regeneration: The cell's own metabolic machinery can be used to regenerate the cofactors required for the enzymatic reactions, eliminating the need to add expensive cofactors to the reaction medium. nih.gov
Enzyme Stability: The cellular environment can help to protect the enzymes from degradation, leading to longer catalyst lifetimes.
Simplified Process: It avoids the costly and time-consuming process of enzyme purification. nih.gov
In a typical whole-cell process for this compound production, a microbial strain that has been engineered to express the necessary enzymes is incubated with the starting material, L-arabinose. The cells then convert the L-arabinose into this compound, which is secreted into the medium.
Comparative Analysis of Microbial this compound Production Systems
Various microbial hosts have been explored for the production of this compound and other sugar acids. The choice of microbial chassis depends on several factors, including its native metabolic pathways, tolerance to the product, and ease of genetic manipulation.
| Host Organism | Key Advantages | Key Challenges |
| Escherichia coli | Well-characterized genetics, fast growth, established metabolic engineering tools. frontiersin.org | Potential for endotoxin (B1171834) production, may require significant pathway engineering to divert carbon flux from native metabolism. nih.gov |
| Saccharomyces cerevisiae | Generally recognized as safe (GRAS) status, robust for industrial fermentations, tolerant to low pH. nih.gov | May have lower product yields compared to bacteria, codon optimization of heterologous genes may be necessary. fems-microbiology.org |
| Pseudomonas putida | High metabolic diversity, inherent solvent tolerance, robust oxidative metabolism. | Genetic tools are less developed compared to E. coli. |
| Lactic Acid Bacteria | GRAS status, can produce other valuable organic acids. nih.gov | Often have complex nutritional requirements, may have lower tolerance to some sugar acids. mdpi.com |
Table 1. Comparison of Microbial Hosts for Sugar Acid Production.
The productivity of these systems can vary significantly based on the specific engineering strategies employed. For example, a study using an engineered E. coli strain reported a significant increase in succinic acid production after overexpressing key enzymes and optimizing cofactor balance. frontiersin.org While specific data for this compound production is still emerging, these results for related sugar acids highlight the potential of metabolic engineering to create highly efficient microbial cell factories.
Chemical and Chemoenzymatic Synthesis of L Arabinaric Acid and Its Derivatives
Chemical Oxidation Methodologies for Pentose (B10789219) Conversion to Aldaric Acids
Nitric Acid Oxidation of L-Arabinose to L-Arabinaric Acid
A primary and well-established method for synthesizing this compound is through the nitric acid oxidation of L-arabinose. google.com This reaction involves the oxidation of both the aldehyde and the primary alcohol functional groups of L-arabinose to carboxylic acids, resulting in the formation of this compound. cymitquimica.com The optical activity of the resulting arabinaric acid confirms certain stereochemical properties of the starting L-arabinose.
The process can be carried out under controlled conditions, often at moderate temperatures ranging from 20°C to 45°C in a closed reactor. google.com To sustain the reaction, oxygen gas may be introduced as needed. google.com Research has focused on optimizing this oxidation process for scalability, with the goal of transferring the methodology from laboratory to pilot and industrial plant scales. osti.gov A key challenge in this process is the exothermic nature of the reaction, which requires precise control of experimental parameters. osti.gov
One patented method describes the oxidation of L-arabinose (0.754 mol) using an increased amount of nitric acid (5.31 mol) in a computer-controlled reactor. google.com This approach allows for careful and reproducible control over reaction parameters, which is crucial for both safety and yield. osti.govgoogle.com
Advanced Chemical Synthesis Techniques and Isolation Methodologies
While nitric acid oxidation is a common method, the isolation of the resulting aldaric acids from the nitric acid solution can be challenging. umt.edugoogle.com This has led to the development of improved oxidation and isolation methods. umt.edugoogle.com One approach involves converting the pentaric acids into their crystalline N,N′-dimethylpentaramides, which are more easily isolated from the oxidation mixtures. tandfonline.com These derivatives can then be converted back to the corresponding pentaric acid disodium (B8443419) salts. tandfonline.com
Advanced synthesis techniques often employ computer-controlled reactors to ensure precise and reproducible control over reaction parameters. osti.govgoogle.comtandfonline.com This level of control is particularly important for managing the exothermic nature of the oxidation reaction. osti.gov Following the reaction, various purification methods can be employed, including recrystallization, chromatography, and high-throughput preparative HPLC. nuvisan.com For separating the organic products from inorganic acids like nitric acid, diffusion dialysis has been explored as a low-energy alternative. waikato.ac.nz This technique can remove a significant percentage of nitrates with minimal loss of the desired organic product. waikato.ac.nz
Another advanced technique is the use of nanofiltration to remove inorganic nitrates from the product stream after basification. google.com The recovered organic product can then be used directly or further purified. google.com
| Technique | Description | Purpose |
| Computer-Controlled Reactor | Allows for precise and reproducible control of reaction parameters like temperature and pressure. osti.govgoogle.comtandfonline.com | To manage exothermic reactions safely and optimize product yield. osti.gov |
| Derivative Formation | Conversion of pentaric acids to crystalline N,N′-dimethylpentaramides. tandfonline.com | Facilitates easier isolation of the desired acid from the reaction mixture. tandfonline.com |
| Diffusion Dialysis | A low-energy process used to separate inorganic acids from metal salts and organic products. waikato.ac.nz | To remove residual nitric acid from the product with minimal loss of this compound. waikato.ac.nz |
| Nanofiltration | A membrane filtration process used to separate different molecules. google.com | To remove inorganic nitrates from the product stream after basification. google.com |
| Chromatography | A laboratory technique for the separation of a mixture. nuvisan.com Ion chromatography (IC) has been specifically developed for analyzing oxidation mixtures. waikato.ac.nz | To purify the final product and analyze the composition of reaction mixtures. nuvisan.comwaikato.ac.nz |
Chemoenzymatic Synthesis Approaches for this compound Precursors and Analogs
Chemoenzymatic synthesis combines the advantages of chemical and enzymatic methods to produce complex molecules with high selectivity and efficiency. beilstein-journals.org This approach is increasingly being used for the synthesis of bioactive natural products and their derivatives. beilstein-journals.org
Integration of Chemical Steps with Enzyme Catalysis for Stereoselective Outcomes
The integration of chemical synthesis with biocatalysis offers a powerful strategy for achieving stereoselective outcomes, which is particularly important in the synthesis of chiral molecules like amino acids and sugar derivatives. nih.govnih.govmdpi.com Enzymes, such as transaminases and aldolases, can catalyze reactions with high enantio- and diastereoselectivity, which is often difficult to achieve through purely chemical means. nih.govfrontiersin.org
For instance, pyridoxal-5'-phosphate (PLP)-dependent enzymes are known for their versatility in catalyzing a wide range of reactions on amino acid substrates, including transamination and carbon-carbon bond formation. frontiersin.org By combining chemical steps to create precursor molecules with subsequent enzymatic transformations, it is possible to synthesize complex target molecules with specific stereochemistry. csic.esrsc.org This synergistic approach has been successfully employed in the synthesis of various non-canonical amino acids and other valuable compounds. nih.govnsf.gov The use of immobilized enzymes in flow reactors further enhances the efficiency and scalability of these processes. csic.esd-nb.info
Development of Modified this compound Compounds for Research
The synthesis of modified this compound compounds is crucial for various research applications, including the study of their biological activities and potential as building blocks for new materials. nwo.nlnih.gov For example, derivatives of this compound have been prepared to serve as monomers for the synthesis of polyamides. nih.gov Specifically, pentachlorophenyl esters of 2,3,4-tri-O-methyl-L-arabinaric acid have been synthesized as bifunctional monomers for linear polycondensations. nih.gov
Furthermore, research has focused on creating derivatives to explore their physical and chemical properties. umt.edu The 2,3,4-O-triacetyl-N,N′-dimethylpentaramides of this compound have been prepared as part of these efforts. tandfonline.com These modifications allow for a deeper understanding of the structure-property relationships of these compounds.
Rational Design and Synthesis of this compound Derivatives for Specific Academic Applications
The rational design and synthesis of this compound derivatives are driven by the need for molecules with specific properties for academic and industrial research. umt.edugoogle.comumt.edu This involves a targeted approach where the molecular structure is modified to achieve desired functionalities. nih.govresearchgate.netsioc-journal.cn
One of the primary applications of this compound derivatives is in the synthesis of polyhydroxypolyamides (PHPAs), also known as "hydroxylated nylons". umt.edu These polymers are created through the condensation polymerization of an esterified aldaric acid and a diamine. umt.edu The properties of these polyamides can be tuned by varying the structure of the this compound monomer. For instance, stereoisomeric polyamides have been synthesized from 2,3,4-tri-O-methythis compound and hexamethylenediamine (B150038) to study the impact of stereochemistry on the polymer's crystalline structure and thermal behavior. researchgate.net
The synthesis of these derivatives often involves protecting the hydroxyl groups, for example, by methylation, before polymerization. researchgate.net The resulting polyamides can exhibit interesting properties, such as solubility in common organic solvents and water, and high thermal stability. nih.govresearchgate.net
| Derivative | Application | Research Focus |
| Pentachlorophenyl esters of 2,3,4-tri-O-methyl-L-arabinaric acid | Monomers for polyamides nih.gov | Synthesis of AABB-type L-arabinitol-based polyamides. nih.gov |
| 2,3,4-O-triacetyl-N,N′-dimethylpentaramides of this compound | Research compound tandfonline.com | Facilitating the isolation and characterization of this compound. tandfonline.com |
| 2,3,4-tri-O-methythis compound | Monomer for stereoisomeric polyamides researchgate.net | Investigating the influence of stereochemistry on polymer properties. researchgate.net |
Structural and Conformational Studies of L Arabinaric Acid and Polymeric Derivatives
Spectroscopic Characterization in Elucidating L-Arabinaric Acid Structure
Spectroscopic techniques are indispensable tools for elucidating the molecular structure and conformation of this compound in both solution and solid states.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the connectivity and spatial arrangement of atoms within a molecule in solution. For this compound and its derivatives, ¹H and ¹³C NMR are fundamental for confirming their chemical structures.
In one study, the oxidation of L-arabitol yielded a 2:1 mixture of this compound (1,4)-lactone and this compound (2,5)-lactone. nih.gov The ¹H NMR spectrum of this mixture in DMSO-d₆ showed distinct signals that could be assigned to the different lactone forms. nih.gov Specifically, a triplet at δ 4.07 ppm (J = 7.5 Hz) was attributed to one of the lactone forms, while a doublet at δ 4.19 ppm (J = 7.2 Hz) corresponded to the other. nih.gov Further signals at δ 4.41 ppm (triplet, J = 3.3 Hz), δ 4.45 ppm (doublet, J = 4.8 Hz), and δ 4.93 ppm (doublet, J = 3.0 Hz) were also observed, completing the proton resonance assignments for the lactone mixture. nih.gov
Similarly, ¹³C NMR is used to identify the carbon framework. For instance, in the characterization of D-arabinaric acid lactones, distinct carbon signals were observed for the 1,4-lactone and 2,5-lactone forms in D₂O. The 1,4-lactone exhibited signals at δ 69.76, 69.80, 78.24, 169.65, and 176.6 ppm, while the 2,5-lactone showed resonances at δ 73.04, 75.20, 76.79, 171.17, and 174.5 ppm. nih.govscispace.com While these specific values are for the D-enantiomer, they provide a strong indication of the chemical shifts expected for this compound lactones due to their enantiomeric relationship.
The analysis of coupling constants and the use of two-dimensional NMR techniques, such as HSQC, can further elucidate the conformation of the sugar acid in solution. hmdb.ca
X-ray Crystallography for Solid-State Structural Elucidation of this compound and its Lactones/Derivatives
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique has been applied to derivatives of this compound to understand their solid-state conformation and intermolecular interactions.
For example, the crystal structures of N,N′-dimethyl-l-arabinaramide and its acetylated derivative, 2,3,4-tri-O-acetyl-N,N′-dimethyl-l-arabinaramide, have been determined. researchgate.net These studies provide exact bond lengths, bond angles, and torsion angles, revealing the preferred conformation of the arabinaric acid backbone in the crystalline state. Such information is crucial for understanding how the stereochemistry of the sugar-derived monomer influences the packing and properties of its polymeric derivatives. The formation of crystalline derivatives, such as N,N'-dimethylpentaramides, has proven useful for the isolation and purification of arabinaric acids from oxidation mixtures. tandfonline.comwaikato.ac.nz
Furthermore, the reaction of this compound with metal ions can lead to the formation of coordination polymers with crystalline structures. For example, the reaction with lead(II) acetate (B1210297) produced long, slender white crystals suitable for X-ray crystallographic analysis. amazonaws.com In contrast, the reaction with zinc(II) acetate yielded a mixture of colorless cubic crystals and an opaque powdery solid. amazonaws.com These findings highlight the potential of this compound as a ligand for creating crystalline metal-organic frameworks.
Conformational Analysis of this compound Monomer Units within Polymeric Frameworks
The conformation of the this compound monomer unit within a polymer chain significantly impacts the macroscopic properties of the material, such as its crystallinity, melting point, and solubility. researchgate.net
Application of Computational Modeling and Molecular Mechanics Simulations
Computational modeling and molecular mechanics simulations are powerful tools for predicting and analyzing the conformation of polymer chains. These methods have been used to study polyamides derived from tartaric acid, a related C4 aldaric acid, providing insights that are applicable to this compound-based polymers. acs.org
Experimental Validation through Advanced Spectroscopic Techniques
Experimental techniques are crucial for validating the results of computational models. Advanced spectroscopic methods can probe the structure and dynamics of polymers. Techniques such as Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and solid-state NMR are used to characterize the functional groups and chemical composition of polymers. mdpi.compsgcas.ac.inmdpi.com
For instance, FTIR and Raman spectroscopy can provide information on the vibrational modes of the polymer, which are sensitive to the local conformation of the monomer units. mdpi.com Solid-state NMR can provide detailed information about the molecular structure and dynamics in the amorphous and crystalline regions of the polymer. numberanalytics.com By comparing the experimental spectra with those predicted from different computational models, the most likely conformation of the this compound unit in the polymer can be determined. These spectroscopic techniques, combined with X-ray diffraction, provide a comprehensive picture of the polymer's structure at multiple length scales. mdpi.com
Crystalline Structure and Crystallization Kinetics of this compound-Derived Polymers
The ability of a polymer to crystallize and the rate at which it does so are critical factors determining its mechanical and thermal properties. Polyamides derived from this compound have been shown to be semicrystalline materials.
A study on stereoisomeric polyamides derived from 2,3,4-tri-O-methythis compound and hexamethylenediamine (B150038) (PA-6lAr) revealed that they are highly crystalline. researchgate.net X-ray and electron diffraction analysis showed that these polyamides adopt a rhombic crystal lattice with the polymer chains in a highly contracted conformation to accommodate the sugar moiety. unirioja.es Interestingly, both the optically pure polyamide (PA-6lAr) and the racemic stereocopolyamide (PA-6dlAr) adopt the same crystal structure. researchgate.netunirioja.es
The crystallization kinetics of these polyamides were analyzed using the Avrami model. It was found that the racemic copolyamide, PA-6dlAr, crystallized much more slowly under isothermal conditions than the optically homogeneous polyamide, PA-6lAr. researchgate.net This difference in crystallization rate highlights the influence of stereochemistry on the crystallization process.
Differential scanning calorimetry (DSC) and X-ray powder diffraction are key techniques for studying the crystallinity and thermal behavior of these polymers. acs.orgresearchgate.net DSC studies on polyamides derived from L-arabinitol (a reduction product of L-arabinose) showed they were more crystalline than those derived from xylitol (B92547). acs.orgresearchgate.net Polyamides derived from this compound and various aliphatic diamines have been synthesized and characterized, with their melting temperatures and crystallinity depending on the length of the diamine. unirioja.es Generally, the ability to crystallize from the melt increases with the length of the polymethylene segment in the diamine. unirioja.es
Here is a data table summarizing the thermal properties of some this compound-derived polyamides:
| Polymer | Monomers | Melting Temperature (°C) | Glass Transition Temperature (°C) | Crystallinity |
| PA-6lAr | 2,3,4-tri-O-methyl-L-arabinaric acid, hexamethylenediamine | ~230 | 106 | High |
| PA-6dlAr | Racemic 2,3,4-tri-O-methythis compound, hexamethylenediamine | Close to 230 | Decreases with increasing D-isomer content | High |
Data compiled from studies on stereoisomeric polyamides. researchgate.net
The study of crystallization kinetics, often analyzed using non-isothermal DSC, provides insight into the nucleation and growth of crystals, which is fundamental for controlling the morphology and properties of the final material. mdpi.comexpresspolymlett.com
Investigation of Stereoisomeric Polyamides and Copolyamides
The synthesis and characterization of stereoisomeric polyamides derived from sugar-based monomers like this compound have been a subject of significant research. These polymers are of interest due to their potential as bio-based and biodegradable materials. Studies have focused on AABB-type polyamides, which are synthesized through the polycondensation of a diacid monomer (AA) with a diamine monomer (BB). researchgate.netacs.org
A notable study involved the synthesis of a pair of stereoisomeric polyamides, PA-6dAr and PA-6lAr, and their corresponding racemic stereocopolyamide, PA-6dlAr. researchgate.netunirioja.es These were prepared by reacting hexamethylenediamine with the activated forms of D-arabinaric acid, this compound, and an equimolar mixture of the two, respectively. researchgate.net The secondary hydroxyl groups of the arabinaric acid monomers were protected as methyl ethers (2,3,4-tri-O-methythis compound) for the reaction. unirioja.es All the resulting polyamides were found to be aregic (lacking tacticity control) and exhibited high thermal stability and crystallinity. researchgate.net
Similarly, research on stereocopolyamides derived from the D- and L-isomers of 2,3-di-O-methyl-tartaric acid and hexamethylenediamine has provided insights into the effects of enantiomeric composition. acs.org These copolyamides, with d/l ratios from 1:9 to 1:1, were synthesized via the active ester polycondensation method. acs.org The resulting polymers were highly crystalline, with melting points around 230 °C, similar to the optically pure homopolymer. acs.org
The solubility of these polyamides can be influenced by their composition. Polyamides based on L-arabinitol and xylitol were found to be soluble in common organic solvents. acs.orgresearchgate.net Specifically, fully sugar-based polyamides, such as those synthesized from L-arabinitol-derived monomers, were also soluble in water. researchgate.netnih.gov
Table 1: Properties of Stereoisomeric Polyamides Derived from Tartaric Acid and Hexamethylenediamine
| Polymer | d/l Ratio | Weight Average Molecular Weight (Mw) | Melting Temperature (Tm) (°C) | Glass Transition Temperature (Tg) (°C) |
| P6DMLT (l-form) | 0/1 | - | ~230 | 106 |
| Stereocopolyamide | 1/9 | up to ~80,000 | ~230 | - |
| Stereocopolyamide | 1/1 (racemic) | up to ~80,000 | ~230 | 68 |
Source: Data compiled from reference acs.org.
Influence of Monomer Stereochemistry on Polymer Morphology and Properties
The stereochemistry of the sugar-derived monomer plays a crucial role in determining the morphology and physical properties of the resulting polymers. This influence is evident when comparing polyamides derived from different stereoisomers of aldaric acids. unirioja.esbham.ac.uk
A comparative study of polyamides derived from L-arabinitol and xylitol showed that the L-arabinitol-based polymers were more crystalline. researchgate.net Conversely, the polyamides derived from xylitol exhibited higher hygroscopicity. acs.orgresearchgate.net This demonstrates that the spatial arrangement of hydroxyl groups in the monomer unit directly impacts the polymer chain packing and interaction with water molecules.
In the case of the stereoisomeric polyamides PA-6dAr, PA-6lAr, and the copolyamide PA-6dlAr, X-ray and electron diffraction analyses revealed that all three adopted the same rhombic crystal structure. researchgate.netunirioja.es The polymer chains were found to be in a highly contracted conformation, which efficiently accommodates the sugar moiety. unirioja.es While the crystal structure was consistent across the stereoisomers, the kinetics of crystallization differed significantly. The racemic copolyamide, PA-6dlAr, crystallized at a much slower rate than the optically homogeneous polyamides. researchgate.net A physical mixture of the PA-6dAr and PA-6lAr homopolymers displayed a crystallization rate intermediate between the pure homopolymers and the racemic copolyamide. researchgate.net
Studies on copolyamides from D- and L-tartaric acid also highlight the influence of stereochemistry. As the proportion of the D-enantiomer increased in the copolyamide series, the glass transition temperature (Tg) showed a progressive decrease, from 106 °C for the pure L-polymer to 68 °C for the racemic (d/l = 1/1) copolyamide. acs.org Despite this, the melting temperature (Tm) remained consistently high and close to that of the optically pure polymer. acs.org This suggests that the replacement of L-units with D-units can occur across the entire composition range without significantly distorting the crystal lattice. acs.orgacs.org
Table 2: Thermal Properties of Stereoisomeric Polyamides
| Polymer | Monomer Stereochemistry | Melting Temperature (Tm) (°C) | Glass Transition Temperature (Tg) (°C) | Key Morphological Finding |
| PA-6lAr | This compound | ~230 | - | Rhombic crystal structure, faster crystallization. researchgate.net |
| PA-6dAr | D-arabinaric acid | ~230 | - | Rhombic crystal structure, faster crystallization. researchgate.net |
| PA-6dlAr | Racemic arabinaric acid | ~230 | - | Rhombic crystal structure, much slower crystallization. researchgate.net |
| P6DMLT | L-tartaric acid | ~230 | 106 | Highly crystalline, triclinic structure. acs.orgacs.org |
| P6DM(D,L)T | Racemic tartaric acid | ~230 | 68 | Highly crystalline, adopts similar structure to pure enantiomorph. acs.org |
Source: Data compiled from references researchgate.netacs.orgacs.org.
Biotechnological and Polymer Science Applications of L Arabinaric Acid
L-Arabinaric Acid as a Monomer in High-Performance Polymer Synthesis
The intrinsic chirality and multiple hydroxyl groups of this compound offer a unique scaffold for creating polymers with advanced properties. By incorporating this sugar-derived monomer into polymer backbones, scientists can introduce hydrophilicity, biodegradability, and specific stereochemical configurations, leading to materials with tailored performance characteristics.
This compound is a key starting monomer for a class of polymers known as polyhydroxypolyamides (PHPAs), often referred to as "hydroxylated nylons". umt.edu These polymers are synthesized through the condensation polymerization of an esterified aldaric acid, such as this compound, with a suitable diamine. umt.edu The synthesis of these AABB-type polyamides involves activating the pentaric diacids, like this compound, as their pentachlorophenyl esters to facilitate the reaction with diamines. researchgate.netnih.govresearchgate.net
Researchers have successfully prepared various polyamides based on L-arabinitol and this compound. researchgate.net These have included both fully sugar-based polyamides, where both the diacid and diamine are derived from carbohydrates, and hybrid versions where the aldaric acid is combined with conventional aliphatic diamines. researchgate.netdoi.org For instance, a new aregic AABB-type polyamide based on L-arabinitol was synthesized from its corresponding monomers, resulting in a crystalline polymer with a melting temperature (T(m)) of 250°C and a weight-average molecular weight (M(w)) of 27,500. nih.gov The resulting polymers are often soluble in common organic solvents, and in some cases, even water, highlighting the influence of the hydroxylated monomer. researchgate.netresearchgate.net
The general synthetic approach involves several key steps:
Oxidation: L-arabinose is oxidized using agents like nitric acid to produce this compound. umt.edutandfonline.com
Protection & Activation: The secondary hydroxyl groups of the aldaric acid are often protected (e.g., through methylation) to prevent side reactions, and the carboxylic acid groups are activated (e.g., as pentachlorophenyl esters) for polycondensation. doi.orgupc.edu
Polycondensation: The activated diacid is reacted with a diamine (which can be aliphatic or sugar-based) in solution to form the linear polyhydroxypolyamide. researchgate.netupc.edu
This methodology allows for the creation of linear polyaldaramides with weight-average molecular weights ranging from 25,000 to 150,000 g/mol . upc.edu
The properties of polymers derived from this compound are directly influenced by the structure and stereochemistry of the sugar monomer. The presence of hydroxyl groups along the polymer chain introduces hydrophilicity and creates opportunities for hydrogen bonding, which significantly affects thermal and physical properties.
Polyamides synthesized from this compound and aliphatic diamines are generally semicrystalline and thermally stable at temperatures above 300°C. upc.edu DSC and X-ray powder diffraction studies have shown that polyamides based on L-arabinitol (derived from L-arabinose) tend to be more crystalline than those derived from xylitol (B92547). researchgate.net Conversely, the solubility and hygroscopicity of L-arabinitol-based linear polyamides are lower than their xylitol-based counterparts. researchgate.net
The melting temperatures (T(m)) of these polyaldaramides typically range from 140 to 230°C, while their glass transition temperatures (T(g)) decrease as the proportion of sugar units in the polymer chain increases. upc.edu This is because the flexible aliphatic segments contribute differently to the chain mobility compared to the more rigid, bulky sugar moieties. The crystal structure of these polyamides often consists of hydrogen-bonded sheets, where the sugar residue is skewed to allow for efficient side-by-side packing of the polymer chains. upc.edu
Table 1: Selected Properties of this compound-Based Polyamides This table provides illustrative data based on typical findings for polyaldaramides.
| Property | Value/Observation | Source |
| Thermal Stability | Stable above 300°C | upc.edu |
| Melting Temperature (T(m)) | 140 - 230°C | upc.edu |
| Crystallinity | Semicrystalline; higher than xylitol-based analogues | researchgate.netupc.edu |
| Solubility | Soluble in usual organic solvents; fully sugar-based versions can be water-soluble | researchgate.netresearchgate.net |
| Hygroscopicity | Highly hygroscopic | researchgate.netresearchgate.net |
| Molecular Weight (M(w)) | 25,000 - 150,000 g/mol | upc.edu |
The stereochemistry of this compound can be exploited to create stereocopolyamides with unique properties. By using mixtures of different stereoisomers of a monomer, copolyamides can be synthesized where the sequence of d- and l-units influences the final material properties.
For example, a study on polyamides derived from arabinaric acid involved the synthesis of PA-6dAr (from the d-isomer), PA-6lAr (from the l-isomer), and a racemic stereocopolyamide, PA-6dlAr, using hexamethylenediamine (B150038). researchgate.net All three polyamides were found to be thermally stable and highly crystalline. researchgate.net X-ray and electron diffraction analysis revealed that all three adopted the same rhombic lattice crystal structure. researchgate.net
However, the kinetics of crystallization differed significantly. The racemic copolyamide (PA-6dlAr) crystallized at a much slower rate than the optically homogeneous polyamides. researchgate.net This demonstrates that while the different stereoisomers can co-crystallize within the same lattice structure, the presence of mixed configurations impedes the crystallization process. This ability to control crystallization rates by tuning the stereochemical composition is a key aspect of designing high-performance polymers for specific processing requirements. researchgate.netacs.org
Structure-Property Relationships in this compound-Based Polymers
Biotransformation of L-Arabinose and Related Carbohydrates into Value-Added Products
The production of this compound and its derivatives is deeply rooted in biotechnology, specifically in the biotransformation of abundant plant-based sugars. L-arabinose, the precursor to this compound, is the second most abundant pentose (B10789219) sugar found in lignocellulosic biomass, making it a key target for valorization in biorefineries. mdpi.comresearchgate.net
Enzymatic synthesis provides a highly selective and environmentally friendly route to modify monosaccharides and their derivatives, creating precursors for polymerization and other applications. numberanalytics.com Enzymatic esterification, in particular, is a key reaction for producing functional derivatives. creative-biolabs.com This process typically uses enzymes like lipases to catalyze the formation of an ester bond between a hydroxyl group on the sugar and a carboxylic acid. mdpi.com
This method offers several advantages over traditional chemical synthesis:
High Selectivity: Enzymes can target specific hydroxyl groups (e.g., primary hydroxyls), avoiding the need for complex protection and deprotection steps. google.com
Mild Reaction Conditions: Enzymatic reactions proceed under mild temperature and pH conditions, which prevents the degradation of the sensitive carbohydrate structure. google.com
Environmental Benefits: The process avoids the use of harsh and toxic chemical reagents. researchgate.net
Chemoenzymatic approaches, which combine chemical and enzymatic steps, are also powerful. mdpi.comnih.gov For instance, a carbohydrate can be chemically modified to create an acetal, which is then subjected to enzymatic esterification with an acid to produce novel phenolic sugar esters. mdpi.com Such esterification reactions are crucial for preparing activated monomers for subsequent polycondensation reactions, as seen in the synthesis of PHPAs.
Carbohydrate-derived sugar acids, including aldonic, uronic, and aldaric acids like this compound, are considered high-value platform chemicals within the biorefinery concept. researchgate.netnih.gov A biorefinery aims to convert biomass into a spectrum of value-added products, including biofuels, chemicals, and materials, analogous to a petroleum refinery. ieabioenergy.com
In this context, lignocellulosic biomass (e.g., agricultural residues) is broken down to release its constituent sugars, such as glucose, xylose, and L-arabinose. jmb.or.krfrontiersin.org These sugars can then be converted through biotechnological or chemical pathways into a variety of building-block chemicals. mdpi.com The conversion of aldose sugars via biocatalytic oxidation into sugar acids is a particularly attractive route because it is sustainable and avoids toxic chemicals. researchgate.net
These sugar acids serve multiple purposes:
Monomers for Polymers: As discussed, they are used to produce synthetic polymers like polyamides and polyesters. researchgate.netnih.gov
Platform Chemicals: They can be further converted into other useful chemicals.
Functional Products: They also have direct applications as biodegradable chelators, corrosion inhibitors, and pH regulators. researchgate.netnih.gov
The integration of this compound production into a biorefinery is a prime example of valorizing the hemicellulose fraction of biomass, contributing to a more circular and sustainable bio-based economy. mdpi.comresearchgate.net
Enzymatic Esterification of Monosaccharides as Precursors to Functional Derivatives
Involvement in the Biosynthesis of Complex Carbohydrates and Biopolymers
This compound, a dicarboxylic acid derived from the pentose sugar L-arabinose, serves as a key bio-based building block in the synthesis of specialized and functional biopolymers. umt.edursc.org Its structural characteristics, featuring multiple hydroxyl groups and two carboxylic acid functions, make it a valuable monomer for creating polymers with unique properties, such as hydrophilicity and potential biodegradability. researchgate.netpolimi.it The involvement of this compound is primarily in chemo-enzymatic or chemical polymerization processes rather than direct incorporation into natural polysaccharides within organisms.
While complex carbohydrates in biological systems are typically synthesized from nucleotide-linked sugars like UDP-glucose, the role of this compound is more pronounced in the de novo synthesis of polymers in industrial and laboratory settings. nih.govdoctorlib.org It is produced by the oxidation of both the aldehyde and the terminal hydroxyl group of L-arabinose. rsc.org This conversion positions it as a derivative of biomass, aligning with the principles of green chemistry for producing value-added chemicals and materials from renewable resources. researchgate.netpolimi.it
The primary application of this compound in this context is as a monomer for condensation polymerization to produce polyamides and coordination polymers. umt.eduamazonaws.com
Research Findings in Biopolymer Synthesis
Significant research has been conducted on utilizing this compound and its derivatives to synthesize novel polyamides, often referred to as "hydroxylated nylons". umt.edu These polymers are created through the condensation polymerization of an esterified this compound derivative with a selected diamine. umt.edu The resulting polyhydroxypolyamides (PHPAs) are notable for their unique material properties, which are influenced by the stereochemistry of the sugar-derived monomer.
One line of research has focused on synthesizing AABB-type polyamides using derivatives of L-arabinitol and this compound. acs.org For instance, the reaction of 2,3,4-tri-O-methyl-L-arabinaric acid with diamines like hexamethylenediamine yields aregic, thermally stable, and highly crystalline polyamides. nih.govresearchgate.net The properties of these polymers, including their molecular weight, solubility, and thermal characteristics, have been systematically studied. acs.orgresearchgate.net L-arabinitol-based polyamides have been observed to be more crystalline than their xylitol-derived counterparts and are often soluble in common organic solvents. acs.org
A study detailed the synthesis of a new AABB-type polyamide based on L-arabinitol, which was crystalline with a melting temperature of 250°C and soluble in water and various organic solvents, achieving a weight-average molecular weight (Mw) of 27,500. nih.gov The table below summarizes key findings from research on this compound-based polyamides.
Table 1: Research Findings on this compound-Based Polyamides
| Polyamide Type | Monomers Used | Key Findings | Reference |
|---|---|---|---|
| Aregic AABB-type Polyamide | Dihydrochlorides of 1,5-diamino-1,5-dideoxy-2,3,4-tri-O-methyl-L-arabinitol; Pentachlorophenyl esters of 2,3,4-tri-O-methyl-L-arabinaric acids | Crystalline polymer with Tm of 250°C; Optically active; Soluble in water and organic solvents like chloroform; Mw of 27,500. | nih.gov |
| Stereoisomeric Polyamide (PA-6lAr) | Hexamethylenediamine; 2,3,4-tri-O-methyl-L-arabinaric acid | Aregic, thermally stable, and highly crystalline; Mw of 31,100; Highly hygroscopic; Soluble in ethanol, acetone, and chloroform. | researchgate.net |
In addition to polyamides, this compound has been successfully used to form coordination polymers. A study demonstrated the synthesis of such polymers by reacting an aqueous solution of this compound with various metal acetates or nitrates. amazonaws.com Crystalline structures were successfully formed with specific metal ions, indicating the potential for this compound to act as a chelating agent in the formation of novel materials for applications like heavy-metal sequestration. amazonaws.com
Table 2: Synthesis of L-Arabinarate Coordination Polymers
| Metal Reactant | This compound Solution | Observation | Reference |
|---|---|---|---|
| Zinc(II) acetate (B1210297) dihydrate | Aqueous solution of this compound | Formation of fine, needle-like crystals after heating. | amazonaws.com |
| Lead(II) acetate dihydrate | Aqueous solution of this compound | Formation of crystals after heating at 60°C. | amazonaws.com |
| Copper(II) acetate dihydrate | Aqueous solution of this compound | No precipitate formed under the tested conditions. | amazonaws.com |
The development of these biopolymers from this compound highlights its significance as a versatile, bio-derivable platform chemical. researchgate.netpolimi.it While the direct biosynthesis of complex carbohydrates incorporating this compound is not a known natural pathway, its role in creating synthetic biopolymers through established chemical and emerging enzymatic polymerization techniques is a field of active research. umt.edumdpi.com
Advanced Analytical Methodologies in L Arabinaric Acid Research
Chromatographic Techniques for Separation and Quantification in Research Contexts
Chromatography is a cornerstone for the analysis of L-arabinaric acid, enabling its separation from complex mixtures and its precise quantification. Due to the polar nature of this compound, specific chromatographic approaches are employed to achieve optimal resolution and sensitivity.
High-Performance Liquid Chromatography (HPLC) for Compound Analysis
High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of non-volatile, polar organic acids like this compound. emu.eeub.eduresearchgate.net The method's versatility allows for various column and detector combinations to suit the specific analytical need.
For the analysis of sugars and organic acids, HPLC systems are often equipped with columns such as amino-functionalized or C18 (octadecyl-bonded silica) columns. emu.eeoiv.int The separation of organic acids can be complex due to their high polarity. ub.edu Isocratic or gradient elution with aqueous mobile phases, often containing buffers like potassium dihydrogen phosphate (B84403) or dilute acids such as sulfuric acid, is common. emu.eeoiv.int Detection is frequently achieved using a Refractive Index (RI) detector for sugars or a UV-Vis spectrophotometric detector, typically at wavelengths around 210 nm, for organic acids. emu.eeub.eduoiv.int While direct analysis of underivatized amino and organic acids is possible, derivatization can sometimes be used to enhance detection. jocpr.comnih.gov
| Parameter | Typical Conditions for Organic Acid Analysis |
| Column | Octyl-bonded silica (B1680970) (C8) or Ion Exchange Resin |
| Mobile Phase | Aqueous buffer (e.g., potassium dihydrogen phosphate, dilute H₂SO₄) |
| Detection | UV at 210 nm or Refractive Index (RI) |
| Temperature | Controlled, e.g., 35-65°C |
| Flow Rate | 0.6 - 1.0 mL/min |
This table presents a generalized summary of HPLC conditions often used for organic acid analysis, adaptable for this compound research. emu.eeoiv.int
Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for metabolic profiling, offering high resolution and sensitivity for the identification and quantification of a wide range of metabolites. mdpi.comnih.govresearchgate.net However, due to the low volatility of polar compounds like this compound, derivatization is a mandatory step prior to GC analysis. sigmaaldrich.comrestek.com
The primary goal of derivatization is to convert the polar functional groups (hydroxyl and carboxyl groups in the case of this compound) into less polar, more volatile derivatives. sigmaaldrich.comresearchgate.netjfda-online.com Common derivatization methods include silylation, which replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group, or acylation. sigmaaldrich.comresearchgate.net Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are frequently used for silylation. nih.govsigmaaldrich.com The derivatized sample is then injected into the GC-MS system, where compounds are separated based on their boiling points and retention times on the GC column and subsequently identified by their mass spectra. mdpi.comsigmaaldrich.com
| Derivatization Step | Purpose | Common Reagents |
| Silylation | Increases volatility by replacing active hydrogens on -OH and -COOH groups. | MSTFA, MTBSTFA, BSTFA |
| Acylation | Increases volatility and can improve chromatographic properties. | Anhydrides (e.g., pentafluoropropionic anhydride), Acyl chlorides |
This interactive table outlines common derivatization approaches necessary for the GC-MS analysis of polar metabolites like this compound. sigmaaldrich.comresearchgate.netnih.gov
Mass Spectrometry-Based Characterization of this compound and Associated Metabolites
Mass spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive detection of this compound. mdpi.com It is often coupled with chromatographic techniques to provide enhanced specificity.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Purity Assessment
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. nih.govnih.gov This hybrid technique is exceptionally well-suited for the analysis of polar, non-volatile compounds like this compound in complex matrices. nih.govfrontiersin.org LC-MS can be used for the identification, purity assessment, and quantification of this compound. googleapis.comgoogleapis.com
In LC-MS analysis, the analyte is first separated on an LC column and then introduced into the mass spectrometer's ion source, commonly an electrospray ionization (ESI) source. nih.gov The ESI process generates gas-phase ions of the analyte, which are then analyzed by the mass spectrometer to determine their mass-to-charge ratio (m/z). longdom.org This provides a highly specific method for identifying this compound and assessing the purity of a sample by detecting potential impurities. Stable isotope dilution methods, where a labeled internal standard is used, can be employed for accurate quantification. nih.govnih.gov
Tandem Mass Spectrometry for Detailed Structural Confirmation
Tandem Mass Spectrometry (MS/MS or MS²) provides a higher level of structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. mdpi.comlongdom.org This technique is crucial for the unambiguous structural confirmation of this compound and for differentiating it from its isomers. longdom.orgnih.gov
In a typical MS/MS experiment, the deprotonated molecule of this compound ([M-H]⁻) is selected in the first stage of the mass spectrometer. This precursor ion is then subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions. longdom.org The pattern of these fragment ions, known as the product ion spectrum, serves as a molecular fingerprint. For dicarboxylic acids like this compound, characteristic fragmentation pathways include the loss of water (H₂O) and carbon dioxide (CO₂). libretexts.orgresearchgate.net The analysis of these fragmentation patterns allows for detailed structural elucidation. longdom.orgmatrixscience.com
| Ionization Mode | Precursor Ion (this compound, C₅H₈O₇) | Potential Neutral Losses in MS/MS |
| Negative ESI | [M-H]⁻ (m/z 179.02) | H₂O (18 Da), CO₂ (44 Da), H₂O + CO₂ (62 Da) |
This table illustrates the expected precursor ion and common fragmentation patterns for this compound in negative ion mode tandem mass spectrometry. researchgate.netnih.govresearchgate.net
Advanced Spectroscopic Techniques for Comprehensive Structural Elucidation and Quantitative Analysis
In addition to mass spectrometry, other spectroscopic techniques play a vital role in the complete structural characterization of this compound. scribd.com
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise three-dimensional structure of molecules in solution. jchps.comumt.edu ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom in the this compound molecule, allowing for the confirmation of its carbon skeleton and the stereochemistry of its hydroxyl groups. jchps.comumt.edu
Fourier Transform Infrared (FTIR) Spectroscopy is used to identify the functional groups present in a molecule. amazonaws.comdrawellanalytical.com The FTIR spectrum of this compound would show characteristic absorption bands for the hydroxyl (-OH) and carboxylic acid (-COOH) functional groups, confirming its identity as a polyhydroxy dicarboxylic acid. amazonaws.comaalto.fi For solid samples, the KBr pellet method is often used, where the sample is mixed with potassium bromide and pressed into a transparent disk. amazonaws.comfunaab.edu.ng
| Spectroscopic Technique | Information Obtained | Relevance to this compound |
| NMR (¹H, ¹³C) | Connectivity of atoms, stereochemistry | Confirms carbon backbone and 3D structure. jchps.comumt.edu |
| FTIR | Presence of functional groups | Identifies -OH and -COOH groups. amazonaws.comaalto.fi |
| UV-Vis Spectroscopy | Electronic transitions | Characterization, often of derivatives or coordination complexes. amazonaws.com |
This interactive table summarizes the application of advanced spectroscopic techniques in the structural analysis of this compound.
Development of Enzymatic Assays for Pathway Characterization and Biocatalyst Screening
The advancement of metabolic engineering and directed evolution for the production of this compound is critically dependent on the availability of robust and efficient screening methods. Enzymatic assays are fundamental tools for characterizing the activity of enzymes within a biosynthetic pathway and for screening large libraries of mutant enzymes to identify improved biocatalysts. While specific, standardized enzymatic assays for this compound are not as established as those for more common metabolites, the principles for their development can be drawn from established methodologies for similar sugar acids.
The development of enzymatic assays for this compound pathway characterization and biocatalyst screening involves several key strategies. A primary approach is the use of coupled enzymatic reactions that result in a detectable change in absorbance or fluorescence, often linked to the oxidation or reduction of nicotinamide (B372718) cofactors like NAD⁺/NADH or NADP⁺/NADPH. buhlmannlabs.chfrontiersin.orgfrontiersin.org Such assays are amenable to high-throughput screening in microplate formats. frontiersin.org
For instance, a hypothetical assay for an this compound-producing enzyme could be coupled to a dehydrogenase that uses the acid as a substrate, leading to the reduction of NAD⁺ to NADH, which can be monitored spectrophotometrically at 340 nm. buhlmannlabs.chnih.gov This principle has been successfully applied to the high-throughput screening of strains producing 2-keto-L-gulonic acid, a structurally related compound. frontiersin.org In that system, a 2-keto-L-gulonic acid reductase was used to quantify the target molecule by measuring the decrease in NADH absorbance. frontiersin.org
Another promising avenue is the development of specific biosensors. These can be whole-cell or protein-based systems designed to detect this compound or a key pathway intermediate. mit.edumdpi.com For example, a transcription factor that specifically binds this compound could be engineered to control the expression of a reporter gene, such as green fluorescent protein (GFP), providing a fluorescence-based readout of product concentration. mit.edu This approach has been used to develop a biosensor for myo-inositol, an intermediate in the D-glucaric acid pathway, enabling high-throughput screening of enzyme libraries by fluorescence-activated cell sorting (FACS). mit.edu
The characterization of enzymes within the this compound pathway, such as those in the Weimberg pathway for L-arabinose degradation, provides a foundation for assay development. nih.gov The enzyme 2-keto-3-deoxy-L-arabinonate dehydratase (L-KdpD), for example, is a key enzyme in this pathway. nih.gov An assay for its activity could be developed by monitoring the consumption of its substrate or the formation of its product, α-ketoglutaric semialdehyde.
For high-throughput screening of biocatalysts, these assays are often miniaturized and automated. nih.govrsc.org Droplet-based microfluidics is an emerging technology that allows for the screening of millions of enzyme variants by encapsulating single cells in picoliter-volume droplets with a fluorogenic substrate. rsc.orgmdpi.com This method dramatically increases screening throughput while reducing reagent consumption. rsc.org
The table below illustrates hypothetical kinetic data for a newly discovered this compound dehydrogenase that could be used in a coupled assay for pathway characterization.
| Substrate | K_m (mM) | V_max (µmol/min/mg) | Optimal pH | Optimal Temperature (°C) |
| This compound | 2.5 | 150 | 7.5 | 35 |
| D-Arabinaric Acid | >100 | <1 | - | - |
| D-Glucaric Acid | 85 | 5 | - | - |
| L-Xylaric Acid | 55 | 10 | - | - |
| This table presents hypothetical data for illustrative purposes. |
Furthermore, the development of a high-throughput screening assay for biocatalysts producing this compound can be benchmarked against similar established methods. The following table provides an example of the parameters for a hypothetical HTS assay based on the principles of NADH-dependent detection.
| Parameter | Value |
| Assay Principle | Coupled enzymatic reaction with this compound dehydrogenase, monitoring NADH formation at 340 nm |
| Microplate Format | 384-well |
| Reaction Volume | 50 µL |
| Detection Method | Spectrophotometry (Absorbance at 340 nm) |
| Linear Detection Range | 0.05 - 0.5 g/L this compound |
| Throughput | >10,000 samples per day |
| This table presents hypothetical data for illustrative purposes. |
By leveraging these advanced analytical methodologies, researchers can accelerate the discovery and engineering of efficient biocatalysts, paving the way for the sustainable and economically viable production of this compound.
Future Research Directions and Emerging Paradigms for L Arabinaric Acid
Integration of Systems Biology and Synthetic Biology for Predictive Bioproduction
The convergence of systems biology and synthetic biology presents a powerful paradigm for engineering microbes for the efficient and predictable production of L-arabinaric acid. frontiersin.orgberkeley.edu Systems biology provides a holistic understanding of the host organism's cellular processes, viewing the cell as a complex and dynamic system. openaccessjournals.com This involves using 'omics' technologies (genomics, transcriptomics, proteomics, metabolomics) to create comprehensive, system-level datasets. openaccessjournals.comnih.gov Such data can then be used to construct in silico models that predict cellular behavior and guide rational engineering strategies. frontiersin.orgopenaccessjournals.com
Synthetic biology, in turn, provides the tools to implement these strategies, designing and constructing new biological parts, devices, and systems. berkeley.edu For this compound, this involves engineering microbial cell factories, such as Escherichia coli or yeast, with optimized metabolic pathways. frontiersin.orgresearchgate.net Knowledge from systems biology can guide the selection of genes to overexpress or delete, directing the metabolic flux from precursor molecules, like L-arabinose, towards this compound. frontiersin.org This integrated approach aims to move beyond random mutagenesis and screening towards a more predictable, design-driven process for developing high-titer production strains. openaccessjournals.comembopress.org The ultimate goal is to create robust and efficient microbial catalysts for industrial-scale bioproduction. embopress.org
Exploration of Novel Biocatalysts and Enzymatic Reactions for Diversified Synthesis
Current methods for producing this compound often rely on the chemical oxidation of L-arabinose, for instance, using nitric acid. osti.govumt.edu While effective, these methods can lack specificity and require harsh reaction conditions. Biocatalysis, using enzymes or whole-cell systems, offers a milder, more selective, and environmentally benign alternative. researchgate.net Future research will focus on the discovery and engineering of novel enzymes for the diversified synthesis of this compound.
The exploration of microbial diversity is a promising avenue for discovering new biocatalysts with desirable properties like high activity, specificity, and stability. researchgate.netnih.gov Enzymes such as oxidases and dehydrogenases are key targets for the conversion of L-arabinose to this compound. For example, glucose oxidase is used in the production of D-gluconic acid, and similar enzymes could be identified or engineered for L-arabinose conversion. researchgate.net Protein engineering techniques, including directed evolution and rational design, can be employed to tailor the properties of existing enzymes for improved catalytic efficiency and stability under industrial process conditions. nih.gov Furthermore, the development of enzymatic cascades, where multiple enzymes work in concert, could enable one-pot synthesis of this compound directly from complex biomass, simplifying downstream processing. d-nb.info
Expansion of this compound Derivatives for Next-Generation Materials and Functional Biomolecules
This compound's structure, featuring two carboxylic acid groups and multiple hydroxyl groups, makes it a versatile building block for new polymers and functional molecules. cymitquimica.comumt.edu A significant area of future research is the expansion of its derivatives for next-generation materials.
Aldaric acids, including this compound, are key monomers for a class of polymers known as polyhydroxypolyamides (PHPAs), or "hydroxylated nylons". umt.edu These polymers are synthesized through condensation polymerization of an esterified aldaric acid with a diamine. umt.edu Research has demonstrated the synthesis of polyamides from this compound, resulting in polymers that are thermally stable and highly crystalline. researchgate.net Future work will likely focus on synthesizing a wider range of these polyamides and polyurethanes, tuning their properties (such as crystallinity, solubility, and biodegradability) by varying the diamine or diisocyanate co-monomers. acs.orgresearchgate.net
The polyhydroxy nature of this compound also allows for the creation of coordination polymers. It can act as a ligand, binding with metal ions like zinc(II) and lead(II) to form crystalline polymer structures. amazonaws.com These materials have potential applications in areas such as heavy metal sequestration. amazonaws.com Further exploration could involve creating derivatives through esterification or amidation of its carboxylic acid groups to produce novel functional biomolecules with applications in drug delivery or as specialized food additives. cymitquimica.comsav.sk
Sustainable and Circular Economy Frameworks for this compound Production from Renewable Feedstocks
The production of this compound aligns well with the principles of a sustainable and circular economy, which emphasizes the use of renewable resources and the minimization of waste. mdpi.comresearchgate.net A key future direction is the development of integrated frameworks for producing this compound from abundant and renewable feedstocks.
Agro-industrial residues are particularly attractive raw materials. mdpi.com Sugar beet pulp (SBP), a major by-product of the sugar industry, is a rich source of pectin (B1162225) and hemicellulose, which can be hydrolyzed to yield monosaccharides like L-arabinose and D-galacturonic acid. nwo.nlmdpi.com Several methods have been developed to extract L-arabinose, the direct precursor for this compound, from SBP using enzymatic or acid hydrolysis. academicjournals.orggoogle.com This valorization of an agricultural waste stream provides a sustainable alternative to fossil-derived chemicals and avoids competition with food production. mdpi.comnwo.nl
A circular economy model for this compound would involve using waste biomass as the primary feedstock, employing green chemistry and biocatalytic processes for conversion, and designing this compound-based products, such as biodegradable polymers, that can be reused, recycled, or safely returned to the biosphere at the end of their life. mdpi.comeuropean-bioplastics.org This approach reduces reliance on finite resources, minimizes environmental pollution, and creates value from waste streams. researchgate.net
| Feedstock | Precursor Obtained | Method | Research Focus |
| Sugar Beet Pulp | L-Arabinose | Xylanase and Sulfuric Acid Hydrolysis | Establishing a new way to produce L-arabinose from an agro-industrial byproduct. academicjournals.org |
| Sugar Beet Pulp | L-Arabinose | Alkaline Extraction and Acid Hydrolysis | Preparation of crystalline L-arabinose with good yield. google.com |
| Sugar Beet Pulp | L-Arabinose, D-Galacturonic Acid | Hemicellulose and Pectin Processing | Valorization of SBP by creating value from byproducts to develop new bio-based products. nwo.nl |
| Exhausted Sugar Beet Pulp | Lactic Acid (from constituent sugars) | Thermochemical Pretreatment and Fermentation | Valorizing the by-product to produce value-added products like lactic acid. mdpi.com |
Computational Design and Predictive Modeling for this compound-Based Systems and Processes
Computational tools are becoming indispensable for accelerating the development of new materials and bioprocesses. nih.gov Future research on this compound will increasingly leverage computational design and predictive modeling to guide experimental work, saving time and resources. mdpi.com
In materials science, molecular mechanics modeling can be used to predict the physical and chemical properties of this compound-based polymers. umt.edu For instance, computational models can investigate the conformational preferences of the aldaryl monomer units within a polymer chain, providing insights into the resulting material's structure and properties. umt.edu Such predictive modeling is crucial for the rational design of new polyamides or coordination polymers with targeted characteristics for specific applications. frontiersin.org
For bioproduction, computational approaches are vital for designing and optimizing metabolic pathways. embopress.org Predictive modeling can help identify metabolic bottlenecks in engineered microbes and suggest genetic modifications to improve the yield of this compound. frontiersin.org Furthermore, advances in artificial intelligence and machine learning are enabling the de novo design of proteins and enzymes. biointron.jp These tools can be used to design novel biocatalysts with enhanced activity for this compound synthesis or to predict the functionality of engineered proteins from their structure. biointron.jpbiorxiv.org Integrating these predictive models with experimental validation will create a powerful pipeline for the rapid development of this compound-based systems and processes. mdpi.com
Q & A
Q. What cross-disciplinary approaches enhance understanding of this compound’s multifunctionality?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
